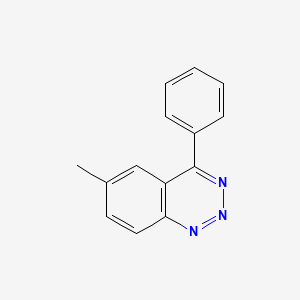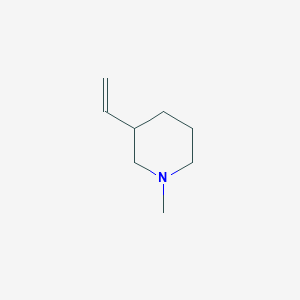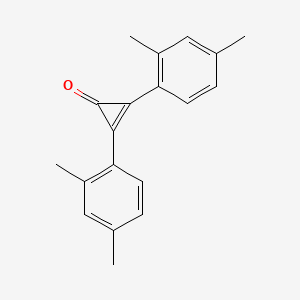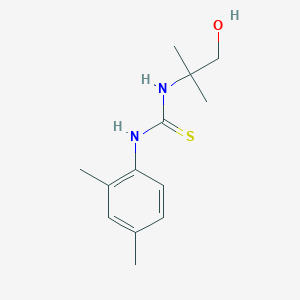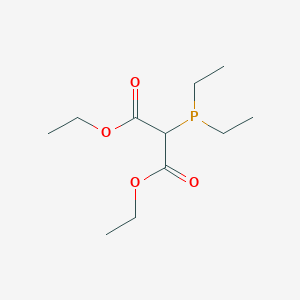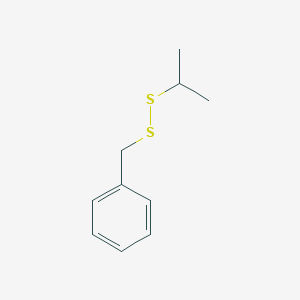![molecular formula C15H18OS2 B14620608 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol CAS No. 60843-69-8](/img/structure/B14620608.png)
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol is an organic compound with a complex structure that includes a thian-4-ol ring substituted with a phenylsulfanyl ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol typically involves multiple steps, starting with the preparation of the thian-4-ol ring. One common method involves the reaction of a suitable thiol with an alkyne in the presence of a base to form the thian-4-ol ring. The phenylsulfanyl ethynyl group is then introduced through a substitution reaction, often using a phenylsulfanyl halide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenylsulfanyl group can engage in hydrogen bonding and hydrophobic interactions, while the thian-4-ol ring can participate in various chemical reactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]-3,6-dihydro-2H-thiopyran
- 2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-one
Uniqueness
2,2-Dimethyl-4-[(phenylsulfanyl)ethynyl]thian-4-ol is unique due to the presence of the thian-4-ol ring and the phenylsulfanyl ethynyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
60843-69-8 |
|---|---|
Fórmula molecular |
C15H18OS2 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(2-phenylsulfanylethynyl)thian-4-ol |
InChI |
InChI=1S/C15H18OS2/c1-14(2)12-15(16,9-11-18-14)8-10-17-13-6-4-3-5-7-13/h3-7,16H,9,11-12H2,1-2H3 |
Clave InChI |
NXKIYVXCCMUOMD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCS1)(C#CSC2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


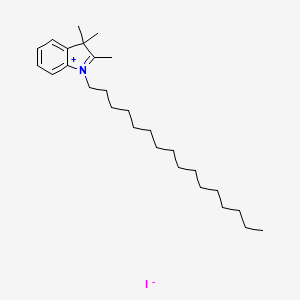

![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
